Murralongin is a naturally occurring coumarin compound primarily isolated from the plant Murraya paniculata. It is characterized by its unique structural properties, which include a monomeric form that distinguishes it from other coumarins. Murralongin has garnered attention due to its potential therapeutic applications and biological activities.
Murralongin is a naturally occurring coumarin, a class of chemical compounds found in various plants. It is specifically extracted from the leaves of Murraya euchrestifolia, commonly known as the curry leaf tree, native to Southeast Asia []. Scientific research on murralongin is still in its early stages, but it has shown potential applications in several areas:
Studies suggest that murralongin may possess anti-inflammatory properties. In vitro (performed in a laboratory setting) and in vivo (performed on living organisms) studies have shown that murralongin can suppress the production of inflammatory mediators, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Murralongin has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, in laboratory settings [, ]. This suggests its potential role in developing new antimicrobial agents to combat antibiotic-resistant bacteria. However, more research is required to assess its efficacy and safety in vivo.
Research indicates that murralongin exhibits significant biological activities, particularly cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value of 10.0 µg/mL against the KKU-100 cholangiocarcinoma cell line, suggesting its potential as an anticancer agent . Additionally, murralongin has been studied for its inhibitory effects on human carbonic anhydrase isozyme II, which plays a crucial role in physiological processes such as respiration and pH regulation .
The synthesis of murralongin can be achieved through several methods, primarily focusing on extraction from natural sources or through total synthesis. The extraction process often involves the use of organic solvents to isolate the compound from plant material. For instance, powdered leaves of Murraya paniculata can be sequentially extracted using solvents like hexane and methanol . Synthetic approaches may involve multi-step reactions starting from simpler organic molecules, employing techniques such as oxidative rearrangement.
Murralongin's applications are primarily in the fields of pharmacology and medicinal chemistry. Its cytotoxic properties make it a candidate for cancer treatment research. Additionally, its ability to inhibit carbonic anhydrase suggests potential uses in treating conditions related to acid-base balance and fluid regulation in the body . Furthermore, ongoing studies are exploring its role in traditional medicine practices.
Interaction studies involving murralongin have focused on its biochemical pathways and potential synergistic effects with other compounds. For example, studies have demonstrated that murralongin interacts with cellular pathways involved in apoptosis, indicating its role in inducing cell death in cancer cells . Moreover, molecular docking studies have revealed how murralongin binds to target enzymes like carbonic anhydrase, providing insights into its mechanism of action .
Murralongin shares structural similarities with several other coumarins, which can be compared based on their biological activities and chemical properties. Here are some notable similar compounds:
Compound Name | Source | Biological Activity | Unique Features |
---|---|---|---|
Murralonginol | Micromelum minutum | Cytotoxicity against cancer cells | Hydroxylated derivative of murralongin |
Micromelin | Micromelum minutum | Antimicrobial properties | Exhibits strong antibacterial activity |
Scopoletin | Various plants | Anti-inflammatory | Known for its anti-inflammatory effects |
Umbelliferone | Various plants | Antioxidant | Commonly used in herbal medicine |
Murralongin's uniqueness lies in its specific structural features and pronounced cytotoxicity profile compared to these similar compounds. While many coumarins exhibit beneficial biological activities, murralongin's distinct mechanism of action makes it a subject of ongoing research for therapeutic applications.
Murralongin is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal [1] [3] [9]. This compound is also recognized by several alternative chemical names including 2-(7-methoxy-2-oxo-2H-chromen-8-yl)-3-methylbut-2-enal [1] [4] and 7-methoxy-alpha-(1-methylethylidene)-2-oxo-2H-1-benzopyran-8-acetaldehyde [1] [4]. The nomenclature reflects the compound's structural characteristics as a substituted coumarin derivative with an aldehyde functional group [1] [8].
Additional systematic naming variations include 2H-1-benzopyran-8-acetaldehyde, 7-methoxy-α-(1-methylethylidene)-2-oxo- [8], which emphasizes the benzopyran core structure characteristic of coumarin compounds [8]. The molecular naming conventions consistently highlight the presence of the methoxy substituent at the 7-position and the aldehyde-containing side chain at the 8-position of the coumarin ring system [1] [8] [9].
Murralongin is registered under Chemical Abstracts Service number 53011-72-6, which serves as its primary chemical identifier in scientific databases [1] [4] [7]. The compound is catalogued in PubChem under Compound Identification Number 179620, providing comprehensive chemical information and structural data [1] [3]. Additional database entries include the European Community number 803-848-7 and the ChEMBL identifier CHEMBL1098016 [1].
Murralongin belongs to the coumarin family of natural products, specifically classified as a 7-oxygenated coumarin derivative [5] [11]. The compound is categorized within the 7-methoxy-8-substituted coumarin subclass, characterized by the presence of a methoxy group at position 7 and a substituted side chain at position 8 of the coumarin nucleus [11] [13]. This structural classification places murralongin among the prenylated coumarin derivatives commonly found in Rutaceae family plants [5] [11].
The compound represents a biogenetically significant member of the coumarin class, derived through rearrangement reactions from epoxy coumarin precursors such as phebalosin [11] [37]. Within the broader coumarin classification system, murralongin is specifically grouped with compounds containing α,β-unsaturated aldehyde substituents, distinguishing it from simpler hydroxylated or methoxylated coumarins [11] [13]. The structural features align murralongin with other bioactive coumarin derivatives isolated from Micromelum and Murraya species [5] [11].
Murralongin possesses the molecular formula C₁₅H₁₄O₄, corresponding to a molecular weight of 258.27 grams per mole [1] [3] [4]. The exact mass determination yields 258.089203 atomic mass units [4] [8]. The compound contains fifteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms arranged in a characteristic coumarin framework with specific substituents [1] [3] [7].
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₄ |
Molecular Weight | 258.27 g/mol |
Exact Mass | 258.089203 u |
Monoisotopic Mass | 258.089209 u |
The molecular composition reflects the presence of the coumarin core structure supplemented by methoxy and isopropylidene aldehyde substituents [3] [8]. The relatively low molecular weight places murralongin within the range typical of monomeric coumarin natural products [1] [4].
The structural determination of murralongin has been accomplished through comprehensive spectroscopic analysis, primarily utilizing nuclear magnetic resonance and mass spectrometry techniques [5] [11] [12]. Early structural elucidation work established the 7-methoxy-8-substituted coumarin framework through characteristic ultraviolet absorption patterns and nuclear magnetic resonance signals [11] [12]. The presence of the aldehyde functional group was confirmed through specific chemical shifts in proton nuclear magnetic resonance spectra [11] [13].
Subsequent investigations utilized two-dimensional nuclear magnetic resonance techniques including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments to establish connectivity patterns [13] [16]. The stereochemical assignment at the double bond within the side chain was determined through nuclear Overhauser effect spectroscopy studies [11] [13]. Mass spectrometric fragmentation patterns provided additional structural confirmation, particularly for the molecular ion and characteristic fragment ions [4] [13].
Murralongin contains a geometrically defined double bond within its isopropylidene aldehyde side chain, establishing E-configuration based on nuclear magnetic resonance coupling patterns [11] [13]. The compound does not possess asymmetric carbon centers, simplifying its stereochemical profile compared to other coumarin derivatives [11] [13]. The planar coumarin ring system maintains a rigid conformation, while the side chain exhibits restricted rotation due to the conjugated double bond system [13] [16].
Conformational analysis reveals that the aldehyde group adopts a coplanar arrangement with the isopropylidene double bond, maximizing conjugation within the side chain [13] [16]. The methoxy group at position 7 exhibits free rotation, though steric interactions with the 8-position substituent may impose some conformational preferences [13]. Molecular modeling studies suggest minimal conformational flexibility within the core structure, with the primary conformational dynamics occurring in the terminal portions of the side chain [15] [16].
Murralongin contains several distinctive functional groups that define its chemical reactivity profile [1] [37]. The compound features a lactone carbonyl group at position 2 of the coumarin ring, which serves as an electrophilic center for nucleophilic attack [1] [11]. The aldehyde functional group within the side chain represents the most reactive site, capable of undergoing nucleophilic addition, condensation, and oxidation reactions [37] [38].
The methoxy group at position 7 provides electron-donating character to the aromatic ring system, influencing the compound's electronic properties [1] [11]. The conjugated double bond system extending from the coumarin ring through the aldehyde side chain creates an extended π-electron system that affects both reactivity and spectroscopic properties [11] [13]. The phenolic oxygen atoms within the coumarin framework can participate in hydrogen bonding interactions [11] [16].
Functional Group | Position | Reactivity Characteristics |
---|---|---|
Lactone Carbonyl | C-2 | Electrophilic center |
Aldehyde | Side chain | Nucleophilic addition site |
Methoxy | C-7 | Electron-donating group |
Conjugated System | Extended | π-electron delocalization |
Murralongin exists as a solid powder under standard conditions, exhibiting crystalline characteristics [19] [28]. The compound appears as a colorless to pale yellow solid, with the specific coloration dependent on purity and crystallization conditions [28] [31]. Physical examination reveals a fine crystalline powder with a melting point of 135°C [24]. The compound demonstrates sublimation behavior at elevated temperatures [24] [25].
The material exhibits no distinctive odor under normal handling conditions [19]. Taste characteristics are not documented due to the compound's research-only designation [19] [28]. The crystal structure displays typical organic molecular packing arrangements, though detailed crystallographic data remain limited in current literature [28] [31]. Storage recommendations indicate maintaining the compound in sealed, cool, and dry conditions to preserve structural integrity [19] [28].
Murralongin demonstrates variable solubility characteristics across different solvent systems [4] [18] [19]. The compound exhibits enhanced solubility in organic solvents compared to aqueous media, consistent with its lipophilic coumarin structure [18] [19]. Solubility improvement can be achieved through gentle warming to 37°C combined with ultrasonic agitation [19].
The calculated logarithmic partition coefficient (LogP) value of 2.88 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [4]. This partition coefficient value places murralongin within the optimal range for biological activity according to Lipinski's rule of five [4]. The polar surface area calculation yields 56.51 Ångströms squared, contributing to the compound's overall physicochemical profile [4].
Property | Value |
---|---|
LogP | 2.88 |
Polar Surface Area | 56.51 Ų |
Solubility Enhancement | 37°C + ultrasonic treatment |
Murralongin demonstrates stability under appropriate storage conditions, with recommended preservation at -20°C for long-term storage [7] [18] [19]. Short-term stability is maintained at 0-4°C for periods spanning days to weeks [18]. The compound shows sensitivity to light exposure, requiring storage in dark conditions to prevent photodegradation [21] [24].
Temperature-dependent degradation studies indicate increased decomposition rates at elevated temperatures [21] [24]. The aldehyde functional group represents the primary site of chemical instability, potentially undergoing oxidation or polymerization reactions under adverse conditions [21] [37]. Light-induced degradation appears to be more significant than thermal decomposition under typical storage temperatures [21].
The boiling point is calculated at 463.6°C under standard atmospheric pressure, though decomposition likely occurs before reaching this temperature [4]. Flash point determination yields 208.5°C, indicating the temperature at which vapors may ignite [4] [24]. Vapor pressure measurements show 0.0±1.1 mmHg at 25°C, reflecting low volatility under ambient conditions [4].
Murralongin exhibits characteristic absorption patterns in ultraviolet spectroscopy, displaying typical coumarin chromophore bands [10] [11] [13]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing distinctive signals for the aldehyde proton, aromatic protons, and methoxy groups [10] [11] [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals fifteen distinct carbon environments consistent with the molecular structure [10] [17].
Infrared spectroscopy demonstrates characteristic absorption bands for the lactone carbonyl group and aldehyde functional group [9] [24] [33]. Mass spectrometry yields a molecular ion peak at m/z 258, with characteristic fragmentation patterns supporting the proposed structure [4] [13]. Two-dimensional nuclear magnetic resonance techniques provide correlation information essential for complete structural assignment [14] [16].
Spectroscopic Method | Key Characteristics |
---|---|
Ultraviolet | Coumarin chromophore bands |
Proton Nuclear Magnetic Resonance | Aldehyde, aromatic, methoxy signals |
Carbon-13 Nuclear Magnetic Resonance | Fifteen carbon environments |
Infrared | Lactone and aldehyde carbonyls |
Mass Spectrometry | Molecular ion at m/z 258 |
The thermodynamic profile of murralongin includes a calculated density of 1.2±0.1 g/cm³ under standard conditions [4]. The refractive index is estimated at 1.566, reflecting the compound's optical properties [4]. Heat capacity and enthalpy data are not extensively documented in current literature, though these parameters can be estimated using computational methods [22] [26].
Thermal analysis reveals decomposition onset temperatures significantly below the calculated boiling point [4] [24]. The compound exhibits endothermic behavior during melting, consistent with crystalline solid-to-liquid phase transitions [24]. Sublimation characteristics become apparent at temperatures approaching the melting point [24] [25].
Acute Toxic;Environmental Hazard